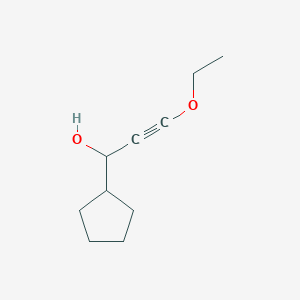

alpha-(2-Ethoxyethynyl)-cyclopentanemethanol

Description

Properties

IUPAC Name |

1-cyclopentyl-3-ethoxyprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-12-8-7-10(11)9-5-3-4-6-9/h9-11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJBVSWZVNBTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC#CC(C1CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Direct Functionalization via Sonogashira Coupling

Route 2: Oxalate-Mediated Cyclization

-

- Introduce ethoxyethynyl via nucleophilic addition to the diketone intermediate.

Critical Reaction Parameters

Challenges and Optimization

- Steric Hindrance : The cyclopentane ring may impede coupling efficiency. Using bulky ligands (e.g., XPhos) improves catalytic activity.

- Side Reactions : Competing hydration of ethoxyethynyl to ketones necessitates anhydrous conditions.

- Green Chemistry : Ionic liquids (e.g., [Dsim]HSO₄) enhance sustainability in deprotection steps.

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Ethoxyethynyl)-cyclopentanemethanol can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a carbonyl group.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the carbonyl group back to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyethynyl group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Regeneration of the alcohol group.

Substitution: Formation of substituted cyclopentanemethanol derivatives.

Scientific Research Applications

Alpha-(2-Ethoxyethynyl)-cyclopentanemethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of alpha-(2-Ethoxyethynyl)-cyclopentanemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The cyclopentanemethanol backbone provides structural stability and influences the compound’s overall properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of alpha-(2-Ethoxyethynyl)-cyclopentanemethanol and related cyclopentane derivatives:

Structural and Functional Differences

Functional Groups: The target compound contains an ethoxyethynyl group, which is absent in simpler cyclopentane alcohols like 2-cyclopentylethanol or 1-methylcyclopentanol. This group may confer unique reactivity, such as participation in click chemistry via the alkyne moiety . In contrast, cis-1,2-cyclopentanediol has two hydroxyl groups, making it a versatile chiral precursor for asymmetric synthesis .

Molecular Complexity: The ethoxyethynyl substituent increases the molecular weight and steric bulk of the target compound compared to 2-cyclopentylethanol (168.23 vs. 114.19 g/mol). This could reduce solubility in polar solvents but enhance lipophilicity .

Applications: 2-Cyclopentylethanol and 1-methylcyclopentanol are primarily used as solvents or intermediates due to their simpler structures .

Physicochemical Properties

- Solubility and Log P: Data on solubility and log P for this compound are unavailable in the provided evidence. However, its ethoxyethynyl group likely increases hydrophobicity compared to 2-cyclopentylethanol (log P ~1.5–2.0, estimated). The target compound’s log P is expected to be lower due to its oxygen-containing groups.

Toxicity and Environmental Impact

- No direct toxicity data for the target compound are provided. However, structurally related glycol ethers (e.g., 2-(2-ethoxyethoxy)ethanol) are regulated under CLP due to reproductive toxicity .

Biological Activity

Alpha-(2-Ethoxyethynyl)-cyclopentanemethanol is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C10H16O2

- Molecular Weight : 168.24 g/mol

- CAS Number : 59840575

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in antimicrobial and anticancer properties. The compound's structure suggests potential interactions with biological targets, influencing cellular mechanisms.

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show promise in inhibiting microbial growth.

- Anticancer Properties : Investigations into the compound's ability to induce apoptosis in cancer cells are ongoing.

- Cytotoxicity : The cytotoxic effects on different cell lines are being assessed to determine therapeutic potential.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.

- Receptor Interaction : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis or growth inhibition.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Cytotoxicity | Assessment against various human cell lines |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assessment : In vitro testing on MCF7 breast adenocarcinoma cells demonstrated that the compound induced apoptosis at higher concentrations, suggesting its potential as a chemotherapeutic agent.

- Mechanistic Insights : Further research using flow cytometry revealed that treatment with the compound led to increased markers of apoptosis, confirming its role in cancer cell death.

Q & A

Q. How to validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer :

- Validation parameters : Assess linearity (R > 0.99), LOD/LOQ (e.g., 0.1 µg/mL via GC-MS), and recovery rates (85–115%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.